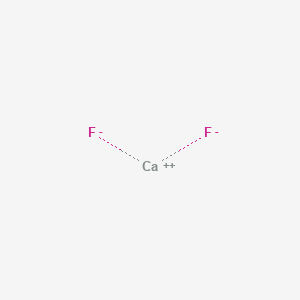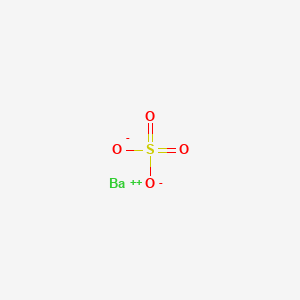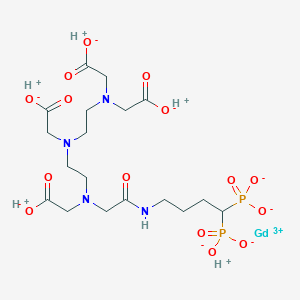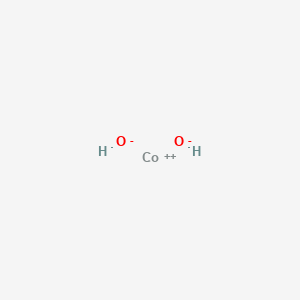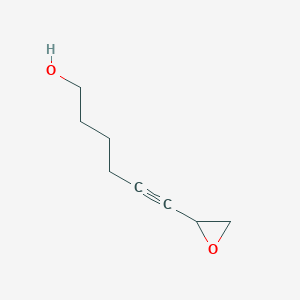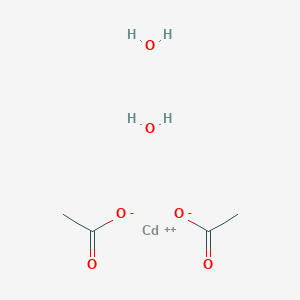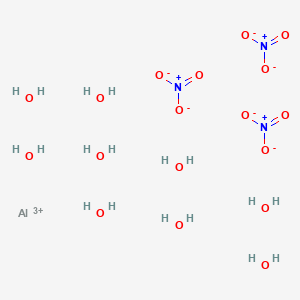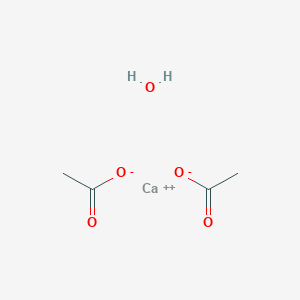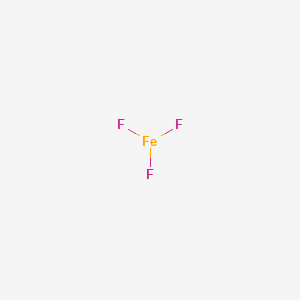
Mercuric Chloranilate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mercuric Chloranilate is a chemical compound with the molecular formula HgCl2. It is a white crystalline powder that is soluble in water and has a melting point of 277°C
准备方法
The preparation of Mercuric Chloranilate involves several synthetic routes and reaction conditions. One common method involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with mercury salts under controlled conditions . The reaction typically requires an inert atmosphere and specific temperature and pressure conditions to ensure the desired product is obtained.
化学反应分析
Mercuric Chloranilate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state mercury compounds, while reduction reactions may produce lower oxidation state mercury compounds.
科学研究应用
Mercuric Chloranilate has several scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions . In biology and medicine, it is studied for its potential use in therapeutic applications, including cancer treatment . In industry, it is used in the production of other mercury compounds and as a catalyst in certain chemical processes .
作用机制
The mechanism of action of Mercuric Chloranilate involves its interaction with molecular targets and pathways in biological systems. The compound exerts its effects by binding to specific enzymes and proteins, thereby altering their activity and function . This can lead to various biochemical and physiological changes, depending on the specific targets and pathways involved.
相似化合物的比较
Mercuric Chloranilate can be compared with other similar compounds, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and other mercury (II) chloride derivatives . These compounds share similar chemical structures and properties but may differ in their reactivity, stability, and applications. For example, DDQ is known for its strong oxidizing properties and is used in various organic synthesis reactions .
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry Its unique chemical properties and reactivity make it a valuable reagent in various chemical reactions and processes
属性
IUPAC Name |
2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;mercury(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2O4.Hg/c7-1-3(9)5(11)2(8)6(12)4(1)10;/h9,12H;/q;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDPQJMNSNNRMW-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=C(C1=O)Cl)[O-])Cl)[O-].[Hg+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl2HgO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33770-60-4 |
Source


|
| Record name | Mercury, [3,6-dichloro-4,5-di(hydroxy-.kappa.O)-3,5-cyclohexadiene-1,2-dionato(2-)]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [2,5-dichloro-3,6-dihydroxy-2,5-cyclohexadiene-1,4-dionato(2-)-O1,O6]mercury | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.961 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


